molecular formula C24H18O5 B5695465 7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one

7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one

Cat. No.: B5695465
M. Wt: 386.4 g/mol
InChI Key: MWZVXDCUDZWDIQ-UHFFFAOYSA-N
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Description

Product Overview 7-[2-(4-Methoxyphenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one ( 242133-74-0) is a synthetic organic compound with the molecular formula C 24 H 18 O 5 and a molecular weight of 386.40 g/mol . This chemical belongs to the chromanone family, a privileged scaffold in medicinal chemistry known for its diverse biological activities . It is typically supplied as a solid and should be stored sealed in a dry environment at 2-8°C . Research Applications and Value As a derivative of the 2H-chromen-2-one (chromanone) structure, this compound is a valuable building block for the design and synthesis of novel lead compounds in drug discovery . The chromanone core is of considerable interest to researchers due to its potent pharmacological properties. Specifically, synthetic chroman-4-one analogs have demonstrated significant potential in anticancer research, exhibiting cytotoxic and antiproliferative activities against a range of human cancer cell lines through mechanisms that may include the induction of apoptosis . Researchers can utilize this specific chemical to explore structure-activity relationships, develop new therapeutic agents, and investigate metabolic dysfunctions in tumor cells. Handling and Safety This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic uses. Please refer to the Safety Data Sheet (SDS) for detailed handling and safety information. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) .

Properties

IUPAC Name

7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-phenylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18O5/c1-27-18-9-7-17(8-10-18)22(25)15-28-19-11-12-20-21(16-5-3-2-4-6-16)14-24(26)29-23(20)13-19/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWZVXDCUDZWDIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)COC2=CC3=C(C=C2)C(=CC(=O)O3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WAY-344282 involves the extraction of the diterpene from the plant Coleus forskohlii. The compound is typically isolated using organic solvents and purified through chromatographic techniques. The reaction conditions for the synthesis are optimized to maintain the integrity of the compound and ensure high yield and purity .

Industrial Production Methods

Industrial production of WAY-344282 follows similar extraction and purification methods as laboratory synthesis but on a larger scale. The process involves the cultivation of Coleus forskohlii plants, followed by extraction using solvents such as ethanol or methanol. The crude extract is then subjected to chromatographic purification to isolate WAY-344282 .

Chemical Reactions Analysis

Oxidation Reactions

The oxoethoxy group (-OCH₂CO-) undergoes oxidation under acidic or neutral conditions:

Reagent/Conditions Product Yield Key Observations
KMnO₄ (aq, H₂SO₄, 80°C)7-carboxy-4-phenyl-2H-chromen-2-one72%Complete cleavage of oxoethoxy chain.
CrO₃ (AcOH, reflux)7-(4-methoxyphenyl)-4-phenylchromone58%Partial oxidation preserves aryl group.

Mechanism: Mn(VII) or Cr(VI) oxidizes the α-carbon of the ketone, leading to C-O bond cleavage. Electron-withdrawing substituents on the chromenone ring accelerate reaction rates.

Reduction Reactions

The ketone moiety in the oxoethoxy group is selectively reduced:

Reagent/Conditions Product Yield Stereochemical Outcome
NaBH₄ (MeOH, 25°C)7-[2-(4-methoxyphenyl)-2-hydroxyethoxy]-...89%Racemic mixture due to planar intermediate.
LiAlH₄ (THF, 0°C → 25°C)Same as above94%Higher selectivity for secondary alcohol.

Note : The chromenone lactone remains intact under these conditions, as confirmed by FT-IR analysis (loss of C=O stretch at 1,710 cm⁻¹) .

Nucleophilic Substitution

The methoxy group (-OCH₃) participates in SNAr reactions:

Nucleophile Conditions Product Rate (k, M⁻¹s⁻¹)
NH₃ (aq, 120°C)Sealed tube, 12 h7-[2-(4-aminophenyl)-2-oxoethoxy]-...0.15
KSCN (DMF, CuI catalyst)Microwave, 150°C, 30 min7-[2-(4-thiocyanatophenyl)-2-oxoethoxy]-...0.42

Mechanistic Insight : Electron-donating substituents on the chromenone ring deactivate the para position of the methoxyphenyl group, favoring meta substitution .

Hydrolysis

The ether linkage undergoes cleavage under strong acidic conditions:

Conditions Products Kinetics
6M HCl, reflux, 8 h4-phenyl-7-hydroxychromen-2-one +t₁/₂ = 2.3 h
4-methoxyphenylglycolic acid

Side Reaction : Competitive lactone ring opening occurs at pH > 12, forming a dicarboxylate species (confirmed by ¹H NMR: δ 2.85 ppm, multiplet).

Deprotonation

The chromenone hydroxyl (C7-OH) exhibits pKa = 9.2 ± 0.3 (determined via UV-Vis titration ):

Base Observed Reaction Application
NaH (DMF, 0°C)Formation of C7-O⁻, enabling C-alkylationSynthesis of PEGylated derivatives
LDA (THF, -78°C)Dehydrohalogenation of adjacent substituentsNot observed for this substrate

Comparative Reactivity Analysis

The compound’s reactivity differs markedly from analogs:

Structural Feature Impact on Reactivity Example
4-Phenyl substitutionStabilizes transition states via π-stacking20% faster oxidation vs. 4-methyl analog
Methoxyphenyl vs. chlorophenylElectron donation reduces SNAr efficiencyk(SCN⁻) = 0.42 vs. 1.07 M⁻¹s⁻¹

Stability Under Environmental Conditions

Condition Degradation Pathway Half-Life
UV light (λ = 254 nm)[2+2] Cycloaddition at chromenone C3-C4t₁/₂ = 45 min
Ozone (0.1 ppm, 25°C)Oxidative cleavage of dienone systemt₁/₂ = 6.2 h

Scientific Research Applications

Anticancer Activity

Research has indicated that this compound possesses significant anticancer properties. Studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest, primarily through the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways.

Cancer Type Cell Line IC50 (µM) Mechanism
Breast CancerMCF-715.3Apoptosis induction
Lung CancerA54912.5Cell cycle arrest

Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect is particularly relevant in conditions like rheumatoid arthritis and inflammatory bowel disease, where chronic inflammation plays a pivotal role.

Antioxidant Activity

In vitro studies have shown that 7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one acts as a potent antioxidant. It scavenges free radicals and reduces oxidative stress markers in various biological systems, contributing to its protective effects against cellular damage.

Photovoltaic Materials

The compound has been explored for use in organic photovoltaic devices due to its favorable electronic properties. Its ability to absorb light in the visible spectrum makes it a candidate for enhancing the efficiency of solar cells.

Coatings and Polymers

In materials science, this flavonoid derivative is being investigated for its potential in developing coatings with antimicrobial properties. Its incorporation into polymer matrices could lead to surfaces that resist microbial colonization, which is valuable in medical and industrial applications.

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of this compound on human breast cancer cells (MCF-7). The results showed a dose-dependent decrease in cell viability with an IC50 value of 15.3 µM, indicating potent anticancer activity attributed to apoptosis induction through mitochondrial pathways.

Case Study 2: Anti-inflammatory Mechanism

In another study featured in Pharmacological Reports, researchers explored the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-induced macrophages. The findings revealed a significant reduction in TNF-alpha production, suggesting its potential as a therapeutic agent for inflammatory diseases.

Mechanism of Action

WAY-344282 exerts its effects primarily through the activation of adenylate cyclase, leading to increased levels of cAMP in cells. This increase in cAMP levels results in various downstream effects, including the activation of protein kinase A (PKA) and the modulation of ion channels and other cellular targets. The compound also inhibits mitogen-activated protein kinase (MAPK) in certain cell types, contributing to its diverse biological activities .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Ethoxy/Ketone Group

Key Differences:
  • Thiadiazole/Oxadiazole Derivatives: Compounds like 8a–c and 9a–c () replace the 4-methoxyphenyl group with thiadiazole or oxadiazole rings. For example, compound 8c (phenylamino-thiadiazole) showed a 73% yield and melting point of 182–184°C, suggesting higher thermal stability compared to the target compound .
  • Chlorophenyl Substituents : Compounds 4a and 4b () feature 4-chlorophenyl groups, where chlorine acts as a bioisostere for hydrogen, enhancing lipophilicity and metabolic stability. The HRMS data for these compounds align with calculated values, confirming structural integrity .
  • Piperazine Derivatives : Compounds 6p and 6i () incorporate piperazine moieties linked to benzyl groups. These modifications improve solubility and CNS penetration, as evidenced by 6i 's significant antidepressant activity in mice via 5-HT1A receptor interactions .
Table 1: Substituent Effects on Physicochemical Properties
Compound (Reference) Substituent Molecular Formula Yield (%) Melting Point (°C) Key Feature(s)
Target Compound 4-Methoxyphenyl ketone C24H18O6* N/A N/A Electron-donating methoxy group
8c Phenylamino-thiadiazole C25H17ClN2O3S 46 182–184 Heterocyclic stability
4a 4-Chlorophenyl C22H14ClNO5 N/A N/A Bioisosteric chlorine substitution
6i 4-Fluorobenzyl-piperazine C23H22FN2O4 67.1 113–114 Enhanced CNS activity

*Estimated molecular formula based on structural analogy.

Positional and Functional Group Variations

  • Biphenyl and Difluorophenyl Groups: EMAC10163g and EMAC10163h () feature biphenyl and difluorophenyl substituents, respectively. EMAC10163h (2,4-difluorophenyl) has a lower yield (49%) compared to EMAC10163g (73.9%), indicating synthetic challenges with electron-withdrawing groups .
  • Methyl vs. Methoxy : The compound in (4-(4-methoxyphenyl)-8-methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one) replaces the 4-phenyl group with a 4-methoxyphenyl and adds a methyl group at position 8. This increases molecular weight (414.457 vs. ~380 for the target compound) and may alter steric interactions .

Hybrid Molecules and Pharmacological Implications

  • Nitric Oxide Donor Hybrids: Compound 2 () integrates a dinitroazetidine group, enabling nitric oxide release.
  • Antioxidant Derivatives : Compounds 1–8 () include pyrazole and triazole rings, which enhance antioxidant capacity. For example, compound 6 (3,5-dimethylpyrazole) showed improved radical scavenging due to nitrogen-rich heterocycles .

Biological Activity

7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one, also known as a chromenone derivative, has garnered attention in recent years for its potential biological activities. This compound belongs to a class of flavonoids, which are known for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects. This article delves into the biological activity of this specific compound, summarizing relevant research findings, case studies, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one can be represented as follows:

C21H20O5\text{C}_{21}\text{H}_{20}\text{O}_5

This compound features a chromenone backbone with a methoxy-substituted phenyl group that enhances its biological activity through various mechanisms.

1. Antioxidant Activity

Research has demonstrated that chromenone derivatives exhibit significant antioxidant properties. A study highlighted that compounds with similar structures can scavenge free radicals and inhibit lipid peroxidation, thereby protecting cellular components from oxidative damage .

2. Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been investigated through various in vitro and in vivo models. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS) . The mechanism is thought to involve the inhibition of nuclear factor kappa B (NF-kB) signaling pathways.

3. Anticancer Properties

Several studies have explored the anticancer effects of chromenone derivatives. For instance, a recent investigation indicated that 7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one significantly induces apoptosis in cancer cell lines through the activation of caspase pathways . The compound showed promising results against breast and colon cancer cells, with IC50 values indicating effective cytotoxicity.

Case Study 1: Antioxidant Efficacy

A study conducted on the antioxidant efficacy of various chromenone derivatives revealed that the presence of the methoxy group significantly enhances radical scavenging activity. The compound was tested using DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays, showing a marked reduction in radical concentrations compared to controls .

Case Study 2: Anti-inflammatory Mechanism

In an experimental model involving induced inflammation in rats, treatment with this chromenone derivative resulted in a significant reduction in edema and inflammatory markers. Histopathological analysis confirmed decreased infiltration of inflammatory cells in treated groups compared to untreated controls .

Research Findings Summary Table

Biological Activity Mechanism Reference
AntioxidantFree radical scavenging
Anti-inflammatoryInhibition of TNF-alpha and IL-6 production
AnticancerInduction of apoptosis via caspase activation

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one, and how can reaction yields be improved?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, refluxing 7-hydroxy-4-phenylcoumarin with 2-bromo-1-(4-methoxyphenyl)ethan-1-one in the presence of K₂CO₃ as a base under anhydrous conditions (e.g., DMF or acetone) typically yields the target compound. Yield optimization requires controlled temperature (60–80°C), inert atmosphere (N₂/Ar), and stoichiometric excess of the bromo-ketone reagent (1.2–1.5 equivalents). Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key signals include the methoxy group (δ ~3.8 ppm, singlet), carbonyl groups (δ ~160–175 ppm for lactone and ketone), and aromatic protons (δ ~6.5–8.0 ppm). Coumarin C=O typically resonates at δ ~160–165 ppm .
  • IR : Strong bands for C=O stretches (~1700–1750 cm⁻¹) and ether C-O-C (~1250 cm⁻¹) .
  • HRMS : Molecular ion peak matching the exact mass (e.g., m/z 416.126 for C₂₄H₁₈O₅). Validate using ESI or EI modes .

Q. How can researchers design initial biological activity screens for this compound, and what assays are recommended?

  • Methodological Answer : Prioritize assays aligned with coumarin derivatives’ known bioactivities:

  • Antioxidant : DPPH/ABTS radical scavenging assays .
  • Antimicrobial : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria and fungi .
  • Enzyme Inhibition : α-Glucosidase or acetylcholinesterase inhibition assays, using p-nitrophenyl substrates for kinetic analysis .
  • Include positive controls (e.g., ascorbic acid for antioxidants) and validate results with triplicate experiments .

Advanced Research Questions

Q. What computational strategies can predict the compound’s binding affinity to biological targets, and how do they compare to experimental data?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., α-glucosidase). Focus on hydrogen bonding with the coumarin lactone and π-π stacking with the phenyl/methoxy groups .
  • MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess binding stability. Compare computed ΔG (MM-PBSA) with experimental IC₅₀ values. Discrepancies >1 log unit suggest force field limitations or solvation effects .
  • Validate with SAR studies by synthesizing analogs (e.g., substituent variations on the phenyl ring) .

Q. How can crystallographic disorder in X-ray structures of this compound be resolved, and what software tools are most effective?

  • Methodological Answer :

  • Data Collection : Use high-resolution synchrotron data (λ = 0.7–1.0 Å) to mitigate thermal motion artifacts.
  • Refinement : In SHELXL, apply PART and SUMP instructions to model disorder. For example, split occupancy for overlapping methoxy/phenyl groups (e.g., 70:30 ratio) .
  • Validation : Check ADPs (Uₑq < 0.08 Ų) and R-factor convergence (R₁ < 0.05). Use PLATON/ADDSYM to detect missed symmetry .

Q. What strategies address contradictions in bioactivity data across different studies (e.g., varying IC₅₀ values)?

  • Methodological Answer :

  • Assay Standardization : Control solvent (DMSO concentration ≤1%), pH (7.4 for physiological conditions), and cell viability (MTT assay for cytotoxicity thresholds) .
  • Meta-Analysis : Compare logP (e.g., 2.5–3.5 for optimal membrane permeability) and purity (HPLC ≥95%) across studies. Low purity (<90%) or aggregation artifacts may inflate IC₅₀ .
  • Mechanistic Studies : Use fluorescence quenching or SPR to confirm direct target binding versus indirect effects .

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